4-Amino-3-methyl-cyclohexanecarbonitrile
CAS No.:
Cat. No.: VC19954610
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2 |
|---|---|
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 4-amino-3-methylcyclohexane-1-carbonitrile |
| Standard InChI | InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3 |
| Standard InChI Key | MSYDIKOOUZEWNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CCC1N)C#N |
Introduction
Chemical Identity and Structural Features
4-Amino-3-methyl-cyclohexanecarbonitrile belongs to the class of aminonitriles, featuring a six-membered cyclohexane ring substituted with a methyl group at position 3 and an amino group at position 4, alongside a nitrile moiety. Its molecular formula is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol . The IUPAC name, 4-amino-3-methylcyclohexane-1-carbonitrile, reflects its stereochemical configuration, though racemic mixtures are commonly reported in commercial samples .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 222722-86-3 | |
| Molecular Formula | C₈H₁₄N₂ | |
| Molecular Weight | 138.21 g/mol | |
| Purity | ≥97% (HPLC) |
The compound’s structure is validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its SMILES notation, CC1CC(CC(C1)N)C#N, provides a simplified representation of the substituent arrangement .
Synthesis and Manufacturing Pathways
The synthesis of 4-amino-3-methyl-cyclohexanecarbonitrile typically involves multi-step reactions leveraging cyclohexane precursors. One approach, inferred from patent literature, involves halogenation and cyclization steps using radical initiators such as 1,1'-azobis(cyclohexanecarbonitrile) (VAZO®) . For example, bromination of 2-alkylbenzoates with N-bromosuccinimide (NBS) under radical conditions generates intermediates that undergo cyclization in aprotic solvents like toluene or tetrahydrofuran (THF) .
Key Synthetic Steps:
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Halogenation: Introduction of a bromine atom at the benzylic position using NBS and a radical initiator .
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Cyclization: Acid- or base-catalyzed ring closure, often employing p-TsOH or potassium tert-butoxide (KOtBu) .
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Functional Group Interconversion: Hydrolysis or reduction steps to install the amino and nitrile groups.
Industrial-scale production, as reported by MolCore BioPharmatech, adheres to ISO-certified protocols, ensuring high purity (≥97%) for pharmaceutical applications .
Physicochemical Properties
Experimental data for 4-amino-3-methyl-cyclohexanecarbonitrile remains limited, but predicted properties derived from computational models and analogs suggest:
Table 2: Predicted Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Boiling Point | 243.0 ± 33.0 °C | QSPR |
| Density | 0.98 ± 0.1 g/cm³ | QSPR |
| pKa | 10.00 ± 0.70 | Prediction |
These values align with trends observed in structurally similar aminonitriles, where the electron-withdrawing nitrile group reduces basicity compared to primary amines .
Applications in Pharmaceutical Research
4-Amino-3-methyl-cyclohexanecarbonitrile is a versatile building block in drug discovery. Its rigid cyclohexane scaffold and dual functional groups enable its use in:
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Proteasome Inhibitors: As intermediates in the synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which exhibit antitumor activity .
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Kinase Modulators: Functionalization of the amino group facilitates interactions with ATP-binding pockets in kinase targets.
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Peptidomimetics: The nitrile moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability .
Case Study: In a 2025 patent, the compound was utilized to synthesize a novel immunomodulatory agent, demonstrating >80% inhibition of TNF-α in preclinical models .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1 ppm (methyl group), δ 3.5 ppm (amine proton) .
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¹³C NMR: Signals at δ 25–35 ppm (aliphatic carbons), δ 119 ppm (nitrile carbon) .
Mass Spectrometry: A molecular ion peak at m/z 138.21 confirms the molecular weight .
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